阿卡替尼对映体

描述

Acalabrutinib enantiomer is a small-molecule drug used in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It is a second-generation Bruton tyrosine kinase inhibitor (BTKi) that exhibits improved selectivity and potency compared to the first-generation BTKi, ibrutinib. Acalabrutinib enantiomer is also known as ACP-196 and is characterized by its covalent binding to Cys481 in BTK, which helps limit off-target inhibition of other kinases .

Synthesis Analysis

The synthesis of Acalabrutinib enantiomer involves several steps, including the construction of its pyrazolopyrimidine core and the addition of a reactive butynamide group. Detailed synthetic pathways are available in the literature .

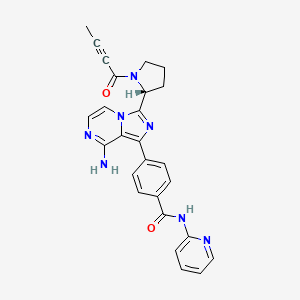

Molecular Structure Analysis

Acalabrutinib enantiomer has the linear formula C26H23N7O2. Its molecular structure includes a pyrazolopyrimidine ring system and a benzamide moiety. The reactive butynamide group binds covalently to Cys481 in BTK, leading to its selective inhibition .

Chemical Reactions Analysis

Acalabrutinib enantiomer inhibits BTK and related kinases, such as tec protein kinase, which reduces PI3K-Akt activity in cardiac cells. This inhibition may contribute to the observed bleeding events associated with BTK inhibitors. Further studies are needed to understand the precise mechanisms of action and potential off-target effects .

Physical And Chemical Properties Analysis

Acalabrutinib enantiomer is a white to off-white solid. Its solubility, melting point, and other physical properties are well-documented in the literature .

科学研究应用

作用机理和疗效

Acalabrutinib 的作用机理涉及选择性且不可逆地结合 BTK,这是一种 B 细胞受体信号通路中的关键酶,对 B 细胞的存活和增殖至关重要。该作用导致对不同 B 细胞恶性肿瘤模型产生有效的抗肿瘤作用。一项研究表明,acalabrutinib 在诱导复发或难治性套细胞淋巴瘤的持久反应方面具有很高的疗效,总体缓解率为 81%,完全缓解率为 40% (Wang 等人,2017)。

药效学特征和代谢

Acalabrutinib 在人体内表现出快速吸收和消除,生物利用度为 25.3%,主要通过 CYP3A 酶广泛代谢为多种代谢物。最重要的活性代谢物 ACP-5862 表现出互补的 BTK 抑制。这种代谢特征表明 acalabrutinib 在实现高且持续的 BTK 占据方面发挥着作用,从而为其给药方案提供了依据 (Podoll 等人,2018)。

联合疗法

探索 acalabrutinib 与其他疗法(例如 CD20 抗体)联合使用的研究显示出有希望的结果。acalabrutinib 与奥比妥珠单抗(一种 CD20 单克隆抗体)联合治疗慢性淋巴细胞白血病 (CLL) 在初治和复发/难治患者中均产生了很高的缓解率,表明协同作用增强了治疗效果 (Woyach 等人,2020)。

作用机制

Target of Action

Acalabrutinib enantiomer primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a crucial part of the B-cell receptor signaling pathway, which is required for the survival and proliferation of both normal and malignant B cells . This makes BTK an important therapeutic target in B-cell malignancies .

Mode of Action

Acalabrutinib is a second-generation, highly selective, potent, covalent BTK inhibitor . It binds irreversibly to the Cys-481 residue of BTK , thereby inhibiting its activity. This interaction results in the attenuation of the B-cell receptor signaling pathway, which in turn affects the survival, proliferation, and migration of B cells .

Biochemical Pathways

The primary biochemical pathway affected by acalabrutinib is the B-cell receptor signaling pathway . By inhibiting BTK, acalabrutinib disrupts this pathway, leading to decreased survival and proliferation of B cells . This has downstream effects on B-cell malignancies, such as diffuse large B-cell lymphoma (DLBCL) and chronic lymphocytic leukemia (CLL)/small lymphocytic lymphoma (SLL) .

Pharmacokinetics

Acalabrutinib exhibits time-independent pharmacokinetics with moderate to high variability . It is rapidly absorbed and eliminated, with a median terminal elimination half-life of approximately 0.9 hours . The exposure of its major metabolite, ACP-5862, is approximately 2-fold higher than that of the parent drug .

Result of Action

The molecular and cellular effects of acalabrutinib’s action include decreased survival and proliferation of B cells, leading to a reduction in B-cell malignancies . Clinically, acalabrutinib has been associated with high overall response rates and durable remission in previously treated chronic lymphocytic leukemia (CLL), although complete remissions were limited .

Action Environment

The action, efficacy, and stability of acalabrutinib can be influenced by various environmental factors. For instance, the presence of other medications can affect its pharmacokinetics . Furthermore, the real-world effectiveness and safety profile of acalabrutinib can vary based on the line of therapy and patient characteristics .

未来方向

生化分析

Biochemical Properties

Acalabrutinib possesses a reactive butynamide group that binds covalently to Cys481 in BTK . It demonstrated higher biochemical and cellular selectivity than other BTK inhibitors . Importantly, off-target kinases, such as epidermal growth factor receptor (EGFR) and interleukin 2-inducible T cell kinase (ITK), were not inhibited .

Cellular Effects

Acalabrutinib is a potent functional BTK inhibitor . It has shown promising safety and efficacy profiles in phase 1/2 clinical trials in patients with CLL, MCL, and Waldenstrom’s macroglobulinemia . In vivo evaluation in mice revealed that acalabrutinib is more potent than other BTK inhibitors .

Molecular Mechanism

Acalabrutinib is a BTK inhibitor that prevents the proliferation, trafficking, chemotaxis, and adhesion of B cells . It is taken every 12 hours and can cause other effects such as atrial fibrillation, other malignancies, cytopenia, hemorrhage, and infection .

Temporal Effects in Laboratory Settings

In a real-world retrospective analysis of patients with CLL treated with acalabrutinib vs ibrutinib, the median time to treatment discontinuation (TTD) was not reached for the acalabrutinib cohort and was 23.4 months for the ibrutinib cohort .

Dosage Effects in Animal Models

Preclinical in vivo data on single-agent activity of acalabrutinib were obtained from mouse and canine animal models . Herman et al. demonstrated acalabrutinib to be a potent inhibitor of BTK in two murine models of human CLL .

Metabolic Pathways

Acalabrutinib metabolites and stable adducts were characterized in vitro from rat liver microsomes (RLMs) using Ion Trap LC/MS . Five phase I metabolites, seven 6-iminopyridin-3 (6 H )-one and five aldehyde reactive intermediates (RIs) of acalabrutinib were identified .

Transport and Distribution

Acalabrutinib is rapidly absorbed and eliminated . In healthy individuals, a single oral dose of 100 mg showed approximately 99% median target coverage at 3 and 12 hours and around 90% at 24 hours in peripheral B cells .

属性

IUPAC Name |

4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O2/c1-2-6-21(34)32-15-5-7-19(32)25-31-22(23-24(27)29-14-16-33(23)25)17-9-11-18(12-10-17)26(35)30-20-8-3-4-13-28-20/h3-4,8-14,16,19H,5,7,15H2,1H3,(H2,27,29)(H,28,30,35)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDENQIQQYWYTPO-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)N1CCCC1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N1CCC[C@@H]1C2=NC(=C3N2C=CN=C3N)C4=CC=C(C=C4)C(=O)NC5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1952316-43-6 | |

| Record name | Acalabrutinib, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952316436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acalabrutinib, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J82PAQ862 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2740721.png)

![2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B2740723.png)

![6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2740724.png)

![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)

![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)

![3-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)-1-methylpyridin-2(1H)-one](/img/structure/B2740739.png)

![3-Bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B2740741.png)